

crystal structure of niobium tetrafluoride

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An In-Depth Technical Guide to the Crystal Structure of Niobium Tetrafluoride

This guide provides a comprehensive overview of the crystal structure of niobium tetrafluoride (NbF₄), intended for researchers, scientists, and professionals in drug development and materials science. It covers detailed crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its structural arrangement.

Crystal Structure and Properties

Niobium(IV) fluoride (NbF₄) is a nonvolatile solid that has been reported as black, dark-blue, or green depending on the preparation method.[1][2][3] It is sensitive to moisture, hydrolyzing in moist air and reacting with water to form a brown solution and precipitate.[1][4][5] The crystal structure of NbF₄ was initially determined from X-ray powder diffraction data and was found to be isostructural with tin(IV) fluoride (SnF₄).[1][2] More recent studies using single-crystal X-ray diffraction have significantly improved the precision of the structural model.[1][6]

The structure is tetragonal and consists of infinite two-dimensional layers.[1][4] Within these layers, each niobium atom is octahedrally coordinated by six fluorine atoms (NbF₆ octahedra). [1][6] Four of the six fluorine atoms are bridging (μ -F), connecting adjacent NbF₆ octahedra at their corners to form the layered network extending parallel to the ab plane.[1][2][4] The remaining two fluorine atoms are terminal and are arranged in a trans configuration.[1] This layered arrangement is a key feature of the NbF₄ crystal structure.[7]

Quantitative Crystallographic Data



The crystallographic data presented below is based on a single-crystal X-ray diffraction study, which has provided a refined and highly precise model of the NbF4 structure.[1]

| Parameter | Value |
|-----------------------------|-------------------------------------|
| Crystal System | Tetragonal |
| Space Group | I4/mmm |
| Lattice Parameters | a = 4.0876 (5) Å, c = 8.1351 (19) Å |
| Unit Cell Volume (V) | 135.93 (5) Å ³ |
| Formula Units (Z) | 2 |
| Temperature | 293 K |
| Nb-F Bond Length (Bridging) | 2.0438 (3) Å |
| Nb-F Bond Length (Terminal) | 1.8524 (19) Å |
| Nb-F-Nb Angle (Bridging) | 180° |

Data sourced from the redetermination of the crystal structure by Bandemehr et al. (2016).[1]

Experimental Protocols

The successful analysis of the NbF₄ crystal structure relies on the synthesis of high-quality single crystals and their subsequent characterization by X-ray diffraction.

Synthesis of Niobium Tetrafluoride Single Crystals

Several methods for synthesizing NbF₄ have been reported, including the reduction of niobium pentafluoride (NbF₅) with elemental niobium or silicon.[1][5][8] However, single crystals suitable for X-ray diffraction have been successfully grown via the disproportionation of Nb₂F₅.[1][2][6]

Protocol: Synthesis by Disproportionation[1][2]

• Starting Material: Niobium(II,V) fluoride (Nb₂F₅) is used as the precursor.



- Encapsulation: The Nb₂F₅ starting material is sealed in a niobium tube. This prevents reaction with container materials like quartz at high temperatures.
- Heating: The sealed niobium ampoule is heated to 1273 K (1000 °C).
- Reaction: At this temperature, Nb₂F₅ disproportionates. It is believed that it first disproportionates into NbF₅ and Nb. Upon cooling, these products react to form NbF₄.[2]
- Crystal Growth: As the system cools, green single crystals of NbF4 form within the sealed tube.
- Extraction: The crystals are carefully extracted from the niobium tube in a dry atmosphere, as NbF4 is highly sensitive to moisture.[1]

Single-Crystal X-ray Diffraction

The definitive structural parameters of NbF₄ were obtained through single-crystal X-ray diffraction analysis.[1]

Protocol: Structure Determination[1]

- Crystal Selection: A suitable single crystal of NbF4 is selected and mounted on a goniometer.
- Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K).
 Molybdenum Kα radiation is typically used.[1]
- Structure Solution and Refinement:
 - The initial structural model is based on the known coordinates of the isostructural SnF4.[1]
 - The collected diffraction data is used to refine the atomic coordinates and anisotropic displacement parameters for each atom.
 - Refinement is carried out using software such as SHELXL, leading to a significant improvement in the precision of bond lengths and angles compared to earlier powder diffraction studies.[1][8]

Structural Visualization

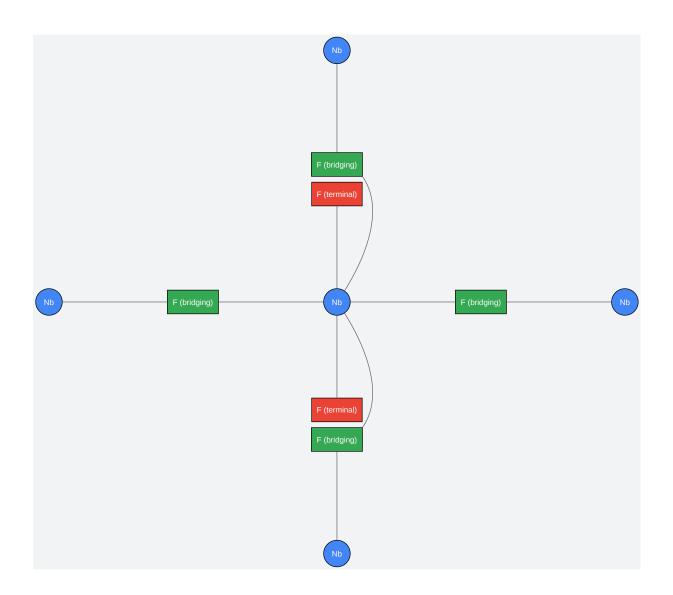


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The logical relationship within the NbF₄ crystal structure can be visualized as a network of corner-sharing octahedra. The following diagram illustrates the connectivity between a central niobium atom and its neighboring units.





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Connectivity of the NbF₆ octahedron in the layered structure of Niobium Tetrafluoride.



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